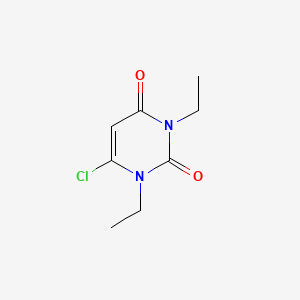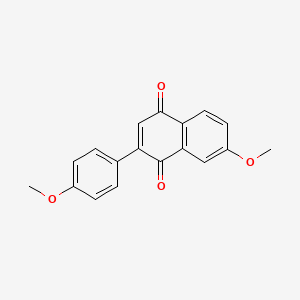
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by the presence of methoxy groups at the 7 and 4 positions on the naphthalene and phenyl rings, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses a substituted benzene and succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
化学反应分析
Types of Reactions
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid for sulfonation and aluminum chloride for Friedel-Crafts acylation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents and conditions used.
科学研究应用
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activation of the NF-kappa-B signaling pathway, leading to anti-inflammatory effects . The compound’s quinone moiety can also participate in redox cycling, generating reactive oxygen species that can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but with a chromenone core.
5,7-Dihydroxy-3-methyl-2-(2-oxopropyl)naphthalene-1,4-dione: Another naphthoquinone derivative with different substituents
Uniqueness
7-Methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and may influence its reactivity and interaction with biological targets.
属性
CAS 编号 |
65629-32-5 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
7-methoxy-2-(4-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-21-12-5-3-11(4-6-12)15-10-17(19)14-8-7-13(22-2)9-16(14)18(15)20/h3-10H,1-2H3 |
InChI 键 |
UUPUWSPEGUSGLP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


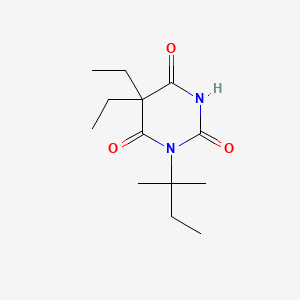
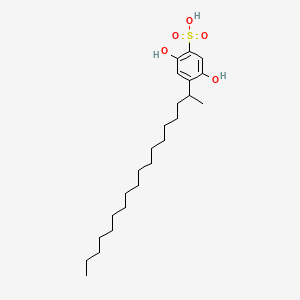

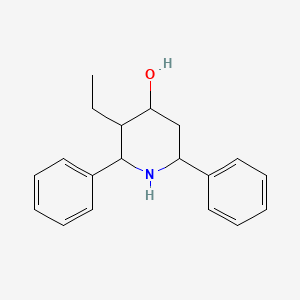

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
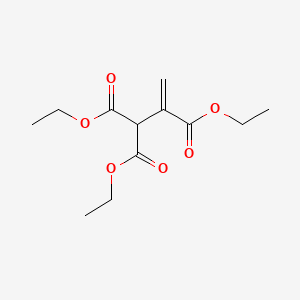

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B14470509.png)

